
6-vinylnicotinonitrile
Overview
Description
6-vinylnicotinonitrile is an organic compound with the molecular formula C8H6N2 It is a derivative of pyridine, featuring an ethenyl group at the 6th position and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-vinylnicotinonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-vinylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-vinylnicotinonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Pyridine-3-carbonitrile: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
2-Aminopyridine-3-carbonitrile: Contains an amino group, which imparts different chemical properties and biological activities.
4,6-Diphenyl-pyridine-3-carbonitrile: Features phenyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: 6-vinylnicotinonitrile is unique due to the presence of both the ethenyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Biological Activity
6-Vinylnicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the nicotinonitrile family, characterized by a vinyl group at the sixth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The compound's structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, it has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes. This inhibition can lead to the suppression of cancer cell proliferation, making it a candidate for anticancer therapies.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Its ability to inhibit topoisomerases positions it as a potential agent in cancer treatment strategies.
- Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which can modulate various biochemical pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibits inhibitory effects on bacteria | |
Anticancer | Inhibits topoisomerases affecting cancer cells | |
Enzyme Inhibition | Modulates enzyme activity |
Case Study: Anticancer Activity
A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the compound's ability to induce apoptosis through the inhibition of topoisomerase II activity. This finding highlights its potential as a chemotherapeutic agent.
Case Study: Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at low concentrations. This suggests potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-vinylnicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the vinyl group to the nicotinonitrile scaffold. To optimize conditions, systematically vary catalysts (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., PPh₃), solvents (DMF, THF), and temperatures (60–120°C). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution. For reproducibility, document solvent purity, catalyst loading, and inert atmosphere conditions in detail .
- Key Considerations : Include full characterization data (NMR, IR, HRMS) for novel intermediates. For known compounds, cite literature procedures but validate purity via melting point or HPLC .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm vinyl group integration (e.g., doublet of doublets for trans-vinyl protons) and nitrile carbon resonance (~110–120 ppm).
- FT-IR : Verify C≡N stretch (~2220–2260 cm⁻¹) and vinyl C=C stretch (~1620–1680 cm⁻¹).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Elemental Analysis : Validate empirical formula consistency.
Cross-reference data with PubChem or EPA DSSTox entries for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences affecting compound solubility .
- Dose-Response Replication : Repeat assays under standardized protocols (NIH guidelines) with internal controls. Use statistical tools (ANOVA, t-tests) to assess significance of variations .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH, temperature) .
Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Compare with experimental kinetic data (e.g., Hammett plots) .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS to assess steric hindrance around the vinyl group .
- QSPR Models : Corrate substituent effects (e.g., electron-withdrawing nitrile) with reaction outcomes using multivariate regression .
Q. How can researchers design experiments to probe the mechanism of this compound’s interaction with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with enzymes like cytochrome P450 .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. Resolve structures at ≤2.0 Å resolution .
- SAR Studies : Synthesize analogs (e.g., 6-ethylnicotinonitrile) to isolate the vinyl group’s role in activity. Use CRISPR-edited cell lines to validate target specificity .
Q. Data Presentation & Reproducibility
Q. What guidelines should be followed when reporting experimental data for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Supplemental Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) in supporting documents. Label files with unique identifiers (e.g., SI_Figure1_NMR) .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample-size justification .
- Data Availability : Deposit spectral data in public repositories (e.g., PubChem, Zenodo) with persistent digital object identifiers (DOIs) .
Properties
IUPAC Name |
6-ethenylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWDVFPJEWHTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597682 | |
Record name | 6-Ethenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16173-99-2 | |
Record name | 6-Ethenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.